![molecular formula C14H21N3O2S B13414627 N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine](/img/structure/B13414627.png)
N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine is a complex organic compound that belongs to the class of amines. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a unique structure with an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonyl group and the methylaminomethyl substituent further adds to its complexity and potential reactivity.
Vorbereitungsmethoden
The synthesis of N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine can be achieved through several synthetic routes One common method involves the reaction of an indole derivative with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group This is followed by the alkylation of the indole nitrogen with a suitable alkylating agent to introduce the N,N-dimethyl group
Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors that influence the efficiency of the synthesis.
Analyse Chemischer Reaktionen
N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methylaminomethyl group, where nucleophiles such as halides or amines can replace the methylamino group.
Addition: The indole ring can participate in electrophilic addition reactions, particularly at the 3-position of the indole ring.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to aromatic amino acids in proteins, while the sulfonyl group can form hydrogen bonds with polar residues. The methylaminomethyl group can participate in electrostatic interactions with charged residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine can be compared with other similar compounds, such as:
N,N-dimethyl-2-[5-(aminomethylsulfonyl)-1H-indol-3-yl]ethanamine: This compound lacks the methyl group on the amino substituent, which can affect its reactivity and binding properties.
N,N-dimethyl-2-[5-(methylaminomethyl)-1H-indol-3-yl]ethanamine: This compound lacks the sulfonyl group, which can significantly alter its chemical and biological properties.
N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-2-yl]ethanamine: The position of the substituents on the indole ring is different, which can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the indole ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H21N3O2S |
|---|---|
Molekulargewicht |
295.40 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C14H21N3O2S/c1-15-10-20(18,19)12-4-5-14-13(8-12)11(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3 |
InChI-Schlüssel |
YRZSBHPYAXTOFI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCS(=O)(=O)C1=CC2=C(C=C1)NC=C2CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



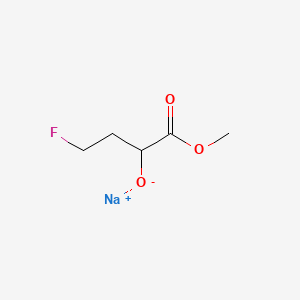


![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)
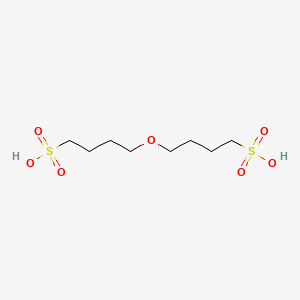
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)
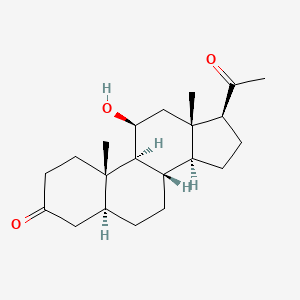
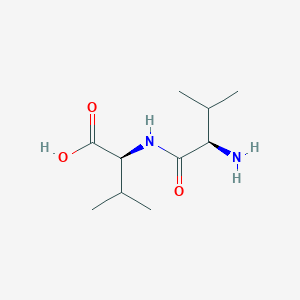
![dipotassium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414597.png)
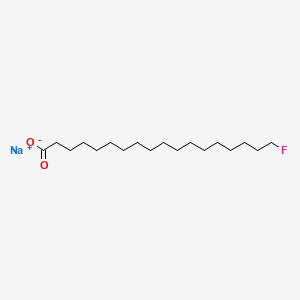
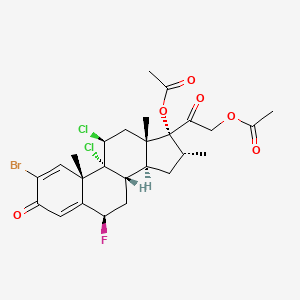

![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
